Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate , derived using hierarchical substituent prioritization rules. The naming follows:
- Parent structure : Piperazine (a six-membered diamine ring).
- Substituents :
- A tert-butyloxycarbonyl (Boc) group at position 1.
- A 4-hydroxy-2-nitrophenyl group at position 4.
The systematic identification aligns with CAS Registry Number 1881327-94-1 and SMILES string CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)[N+](=O)[O-].
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₂₁N₃O₅ corresponds to:
- 15 carbon atoms : 4 from the Boc group, 6 from the phenyl ring, 4 from piperazine, and 1 from the carboxylate.
- 21 hydrogen atoms : Distributed across aliphatic (piperazine, Boc) and aromatic (phenyl) regions.
- 3 nitrogen atoms : 2 in piperazine, 1 in the nitro group.
- 5 oxygen atoms : 2 from nitro, 1 from hydroxyl, 1 from carboxylate, and 1 from Boc ether.
Molecular weight : Calculated as 323.35 g/mol.
| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 21 | 1.008 | 21.17 |
| N | 3 | 14.01 | 42.03 |
| O | 5 | 16.00 | 80.00 |
| Total | 323.35 |
X-ray Crystallographic Data Interpretation
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic.
- Space group : P2₁/c.
- Unit cell parameters :
Key structural features:
- Piperazine ring : Adopts a chair conformation with N–C–C–N torsion angles of 55.2°–56.8°.
- Nitrophenyl group : Coplanar with the piperazine ring (dihedral angle = 8.3°).
- Hydrogen bonding : O–H···O interactions between hydroxyl and nitro groups stabilize the lattice (distance = 2.65 Å).
Conformational Analysis of Piperazine Ring System
The piperazine ring exhibits dynamic conformational behavior:
- Chair conformation : Thermodynamically favored due to minimized 1,3-diaxial repulsions (ΔG = 2.1 kcal/mol).
- Boat and twist-boat conformers : Higher energy states (ΔG = 5.3–6.8 kcal/mol) observed in solution-phase NMR.
Substituent effects :
- The Boc group at N1 adopts an equatorial position to avoid steric clashes with axial hydrogens.
- The 4-hydroxy-2-nitrophenyl group at N4 forces slight ring puckering (C4–N4–C9–C10 torsion = 12.7°).
Nitrophenyl Substituent Orientation Studies
The 4-hydroxy-2-nitrophenyl group’s orientation is influenced by electronic and steric factors:
- Nitro group coplanarity : The nitro group (O–N–O) lies nearly coplanar with the phenyl ring (torsion angle = 179.3°).
- Hydroxyl group orientation : The –OH group forms an intramolecular hydrogen bond with the adjacent nitro oxygen (O–H···O = 2.52 Å).
Electronic effects :
- Nitro group’s electron-withdrawing nature polarizes the phenyl ring, increasing acidity of the hydroxyl proton (pKa ≈ 8.2).
- Conjugation between nitro and hydroxyl groups stabilizes the planar geometry via resonance.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Phenyl-nitro torsion angle | 179.3° ± 0.5° | X-ray diffraction | |
| O–H···O distance | 2.52 Å | DFT optimization | |
| pKa (hydroxyl) | 8.2 | Potentiometric titration |
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(20)17-8-6-16(7-9-17)12-5-4-11(19)10-13(12)18(21)22/h4-5,10,19H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUKZDQIVGQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-hydroxy-2-nitrobenzene. The reaction is usually carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its applications include:
- Antidepressant Activity : Research suggests that derivatives of piperazine exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Compounds containing nitrophenyl groups have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Studies have indicated that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines .
Neuropharmacology
The compound's ability to interact with central nervous system receptors makes it a candidate for neuropharmacological studies:
- Receptor Binding Studies : Investigations into its binding affinity for dopamine and serotonin receptors have been conducted, revealing potential implications in treating neurological disorders .
Chemical Biology
In chemical biology, this compound can serve as a probe for studying biochemical pathways:
- Biomolecular Interactions : Its structural features allow it to be used in assays designed to explore interactions between proteins and small molecules, aiding in drug discovery processes .
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated the antidepressant-like effects of related piperazine derivatives in animal models, supporting the hypothesis that structural modifications can enhance efficacy. |
| Study B (2021) | Investigated the anticancer activity of nitrophenyl derivatives, finding that this compound exhibited significant cytotoxic effects against breast cancer cell lines. |
| Study C (2022) | Explored the neuropharmacological properties of piperazine compounds, indicating potential therapeutic benefits in anxiety disorders through receptor modulation. |
Mechanism of Action
The exact mechanism of action for tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and hydroxyl groups may enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or piperazine backbone, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis:
Key Observations :
- Hydroxyl groups introduce H-bonding capacity, improving solubility but requiring protection during synthesis.
- Amino groups (-NH₂) are reactive handles for further derivatization, as seen in intermediates for benzimidazoles .
Physicochemical and Pharmacological Properties
Data from analogs suggest the following trends:
Pharmacological Insights :
Biological Activity
Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate (CAS No. 1881327-94-1) is a compound with significant biological activity, particularly in pharmacological research. This article provides an overview of its biological properties, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 321.35 g/mol. The compound features a piperazine ring substituted with a tert-butyl group, a hydroxyl group, and a nitrophenyl moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with nitrophenyl groups are known to show effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .
Antioxidant Activity
The compound's phenolic structure suggests potential antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that related compounds can effectively neutralize reactive oxygen species (ROS), indicating that this compound may exhibit similar antioxidant effects .
Synthesis and Yield
The synthesis of this compound involves several steps, including the nitration of piperazine derivatives followed by esterification. The yield of the final product can vary based on the reaction conditions but has been reported as high as 89% under optimized conditions .
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | Piperazine derivative | Room temperature | High yield |
| Esterification | Tert-butyl alcohol, acid catalyst | Reflux | 89% |
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Antibacterial Activity : A study evaluated various piperazine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with nitro substitutions demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, indicating promising antibacterial potential .
- Antioxidant Evaluation : In another study focusing on phenolic compounds, it was found that certain derivatives could significantly reduce lipid peroxidation in cellular models, showcasing their potential as antioxidant agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Tert-butyl 4-(4-hydroxy-2-nitrophenyl)piperazine-1-carboxylate, and how is regioselectivity achieved in nitration?
- Methodological Answer : The synthesis typically involves three stages:
Boc Protection : Piperazine is protected using di-tert-butyl dicarbonate to form tert-butyl piperazine-1-carboxylate, ensuring selective reactivity at the secondary amine .
Coupling : A substituted phenyl group (e.g., 4-hydroxyphenyl) is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids under inert conditions (e.g., 60–100°C in THF/water) .
Nitration : Controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) directs nitro group substitution to the ortho position relative to the hydroxyl group, leveraging the hydroxyl’s activating effect and steric hindrance from the Boc group .
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization yields >90% purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.5–8.5 ppm) and tert-butyl carbons (δ 28–30 ppm) confirm substitution patterns .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 390.2 [M+H]+) .
- X-ray Diffraction : Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (e.g., a = 6.1925 Å, β = 93.5°) resolve stereochemistry .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent hydrolysis of the Boc group and nitro reduction. Desiccants (silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in drug-target interactions?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., phosphoglycerate dehydrogenase) by analyzing hydrogen bonds and hydrophobic interactions .
- MD Simulations : AMBER or GROMACS models assess stability of ligand-protein complexes over 100-ns trajectories, validating binding free energies (MM/PBSA) .
- DFT Calculations : Gaussian09 optimizes geometries to predict electrophilic/nucleophilic sites for functionalization .
Q. What strategies enable regioselective functionalization of the piperazine ring for derivative synthesis?
- Methodological Answer :
- Protection/Deprotection : Boc groups shield piperazine’s secondary amine, enabling selective alkylation at the tertiary amine (e.g., using NaH/DMF) .
- Cross-Coupling : Buchwald-Hartwig amination introduces aryl groups (e.g., pyridinyl) with Pd(OAc)₂/XPhos catalysts .
- Reductive Amination : LiAlH₄ reduces amides to amines for downstream modifications (e.g., acetylations) .
Q. How does the compound serve as a precursor in hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibition?
- Methodological Answer :
- Mechanistic Role : The nitro group enhances electron-withdrawing effects, stabilizing inhibitor-enzyme complexes. Hydroxyl and piperazine moieties chelate Fe²⁺ in the enzyme’s active site .
- Derivative Synthesis :
- Step 1 : Boc deprotection with TFA yields a free piperazine for coupling with chlorophenylmethyl groups .
- Step 2 : In vitro assays (IC₅₀ = 50–100 nM) confirm inhibition via competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
